molecular formula C20H15N3O4S B11015019 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide

2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide

Número de catálogo: B11015019
Peso molecular: 393.4 g/mol
Clave InChI: NCVDIOKGIPZGGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a synthetic hybrid molecule combining a coumarin-thiazole core with an acetamide linker to a pyridine moiety. Its structure features:

  • Coumarin scaffold: A 2H-chromen-2-one system substituted at position 3 with a 2-methylthiazole group.
  • Ether linkage: A 7-oxyacetamide bridge connects the coumarin-thiazole unit to a pyridin-3-yl group.

Synthesis of such compounds typically involves multi-step reactions, including:

Coumarin-thiazole formation: Analogous to methods in and , where coumarin derivatives are functionalized with heterocycles (e.g., thiazole) via condensation or cyclization.

Acetamide coupling: As seen in and , acetamide linkages are introduced using reagents like mercaptoacetic acid or thiouracil derivatives under reflux conditions in solvents such as 1,4-dioxane or acetonitrile .

Propiedades

Fórmula molecular

C20H15N3O4S

Peso molecular

393.4 g/mol

Nombre IUPAC

2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxy-N-pyridin-3-ylacetamide

InChI

InChI=1S/C20H15N3O4S/c1-12-22-17(11-28-12)16-7-13-4-5-15(8-18(13)27-20(16)25)26-10-19(24)23-14-3-2-6-21-9-14/h2-9,11H,10H2,1H3,(H,23,24)

Clave InChI

NCVDIOKGIPZGGR-UHFFFAOYSA-N

SMILES canónico

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4=CN=CC=C4)OC2=O

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-{[3-(2-metil-1,3-tiazol-4-il)-2-oxo-2H-croman-7-il]oxi}-N-(piridin-3-il)acetamida típicamente involucra múltiples pasos:

    Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar a través de la ciclización de precursores apropiados, como tioamidas y α-halo cetonas, en condiciones ácidas o básicas.

    Síntesis de la porción de cromano: La estructura de cromano se puede obtener mediante la reacción de condensación de Pechmann, que involucra la reacción de fenoles con β-cetoésteres en presencia de catalizadores ácidos.

    Reacciones de acoplamiento: Las unidades de tiazol y cromano se acoplan luego utilizando enlaces y reactivos adecuados, como cloruros de acilo o anhídridos, para formar el intermedio deseado.

    Ensamblaje final: El intermedio se hace reaccionar con derivados de piridina en condiciones apropiadas para producir el compuesto final.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas de purificación avanzadas, como cromatografía y cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

    Reducción: La reducción de la porción de cromano se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de piridina, utilizando nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica.

    Sustitución: Aminas, tioles y otros nucleófilos en condiciones básicas o ácidas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The thiazole component is often associated with the ability to inhibit tumor growth. For instance, compounds derived from thiazole have shown promising results in inhibiting cancer cell proliferation in various in vitro models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The thiazole ring is known for its efficacy against various bacterial strains, while the pyridine moiety may enhance solubility and bioavailability . Research indicates that derivatives of related compounds have demonstrated significant antibacterial and antifungal activities, making them candidates for further exploration in treating infections caused by resistant pathogens .

Anti-inflammatory Potential

In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential use in managing inflammatory diseases. Molecular docking studies reveal favorable interactions with biological targets involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have reported on compounds structurally related to 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide , highlighting their biological activities:

StudyCompoundBiological ActivityFindings
3-Methyl derivativesAnticancerSignificant cytotoxicity against NCI cell lines
Pyridine derivativesAntifungalGreater efficacy than fluconazole against Candida species
Thiazole-containing compoundsAnti-inflammatoryPotential 5-lipoxygenase inhibition indicated by molecular docking studies

These findings underscore the therapeutic promise of compounds featuring similar structural motifs.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con varios objetivos moleculares y vías:

    Objetivos moleculares: El compuesto puede dirigirse a enzimas, receptores y otras proteínas involucradas en procesos biológicos.

    Vías involucradas: Puede modular las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs are classified based on core modifications, substituents, and functional groups. Key comparisons are summarized below:

Key Findings:

Thiazole vs. thiazolidinone: The 2-methylthiazole in the target compound may improve metabolic stability over thiazolidinone derivatives, which are prone to ring-opening .

Acetamide linkage: Pyridine in the target compound introduces basicity and hydrogen-bond acceptor sites, contrasting with thiazol-2-yl () or quinoxaline () groups, which may reduce solubility .

Synthetic Accessibility: The target compound’s synthesis likely shares steps with (coumarin-thiazole coupling) and (amide formation). Commercial precursors like 3-(2-methylthiazol-4-yl)benzoic acid () suggest feasible scalability for analogs .

Research Implications and Limitations

  • Structural Validation : Techniques like SHELX () and hydrogen-bonding analysis () are critical for confirming the target compound’s crystallinity and intermolecular interactions .
  • Data Gaps : Biological activity and solubility data are absent in the provided evidence, limiting functional comparisons. Further studies should prioritize assays against targets like kinases or antimicrobial agents.

Actividad Biológica

The compound 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-yl)acetamide is a synthetic derivative that combines elements known for their biological activity, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition properties. This article reviews the biological activities associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring, a coumarin moiety, and a pyridine group. Its molecular formula is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S with a molecular weight of approximately 429.5 g/mol .

PropertyValue
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
CAS Number1081145-12-1

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and coumarin have shown promising results against various bacterial strains. A study highlighted that compounds with similar scaffolds demonstrated effective inhibition of Escherichia coli and Pseudomonas aeruginosa , suggesting potential application in treating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound A (similar structure)E. coli1550
Compound BP. aeruginosa1740
2-{[3-(2-methyl-1,3-thiazol... E. coli, P. aeruginosaTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds featuring coumarin and thiazole have been noted for their ability to inhibit cancer cell proliferation. A notable investigation involved testing against multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Study: Anticancer Screening
In a screening study involving multicellular spheroids, the compound was identified as having significant cytotoxic effects on cancer cells, outperforming several known chemotherapeutics . This suggests its potential as a lead compound for further development.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) is particularly noteworthy. Compounds with similar structures have been shown to possess strong AChE inhibitory activity, which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound CAChE2.7
2-{[3-(2-methyl-1,3-thiazol... AChETBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism: The thiazole ring enhances membrane permeability in bacteria, leading to cell lysis.
  • Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Enzyme Inhibition: Competitive inhibition at the active site of AChE, leading to increased acetylcholine levels.

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Key steps include:

  • Coupling Conditions : Use DMF as a solvent with potassium carbonate (1.5 mol) to facilitate nucleophilic substitution between the chromene and thiazole intermediates. Excess chloroacetylated derivatives (1.5 mol) ensure complete reaction .
  • Temperature Control : Stirring at room temperature minimizes side reactions while maintaining efficiency .
  • Purification : Precipitate the product by adding water post-reaction, followed by recrystallization or column chromatography to isolate high-purity crystals .
  • Monitoring : Track reaction progress via TLC to determine quenching timing .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly for the thiazole, chromene, and pyridyl moieties .
  • X-ray Crystallography : Employ SHELXL for refinement, focusing on resolving hydrogen bonding and thermal displacement parameters. Validate with R-factors (<5%) and residual electron density maps .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

(Basic) How should researchers design initial bioactivity assays for this compound?

Answer:

  • Target Selection : Prioritize enzymes structurally similar to those inhibited by related acetamide derivatives (e.g., tubulin or hypoglycemic targets) .
  • In Vitro Assays : Use dose-response curves (0.1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., colchicine for tubulin inhibition) .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with MTT assays, comparing results to computational docking predictions .

(Advanced) How can contradictory crystallographic data during structure determination be resolved?

Answer:

  • Refinement Algorithms : Apply SHELXL’s twin refinement for non-merohedral twinning. Adjust HKLF5 commands to model overlapping lattices .
  • Validation Tools : Cross-check with Rint_{\text{int}} values (<0.05) and Patterson maps to identify misplaced atoms .
  • Hydrogen Bonding Analysis : Use PLATON to validate interactions, ensuring donor-acceptor distances align with crystallographic databases .

(Advanced) What strategies address discrepancies between computational binding affinity predictions and experimental results?

Answer:

  • Force Field Adjustments : In molecular docking (e.g., AutoDock Vina), modify van der Waals radii and solvation parameters to better match experimental conditions .
  • Dynamic Simulations : Run 100-ns MD simulations to assess protein-ligand stability, focusing on RMSD fluctuations >2 Å as indicators of poor binding .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics, comparing KDK_D values to docking scores .

(Advanced) How can researchers mechanistically validate the compound’s enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if VmaxV_{\text{max}} decreases and KmK_m increases, uncompetitive inhibition is likely .
  • Mutagenesis Analysis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH\Delta H, ΔS\Delta S) to corroborate docking-derived energy profiles .

(Advanced) What experimental design principles optimize reaction conditions for scalable synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst load). For example, a 32^2 factorial design can identify optimal DMF/water ratios .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (especially DMF) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.